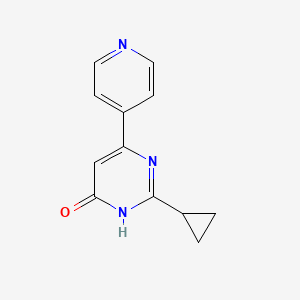

2-Cyclopropyl-6-(pyridin-4-yl)pyrimidin-4-ol

説明

“2-Cyclopropyl-6-(pyridin-4-yl)pyrimidin-4-ol” is a chemical compound that has gained immense importance in the field of drug discovery and medicinal chemistry. Pyrimidinamine derivatives, which this compound is a part of, are considered promising agricultural compounds due to their outstanding activity and their mode of action, which is different from other fungicides .

Synthesis Analysis

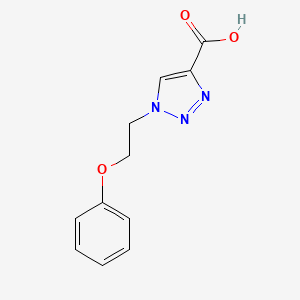

A series of pyrimidinamine derivatives were designed and synthesized using pyrimidifen as a template according to the bioisosterism . The new compounds showed excellent fungicidal activity .Molecular Structure Analysis

The molecular structure of “2-Cyclopropyl-6-(pyridin-4-yl)pyrimidin-4-ol” is represented by the formula C12H11N3O . The InChI code for this compound is 1S/C14H21N3O2/c1-9-6-17 (7-10 (2)19-9)8-12-5-13 (18)16-14 (15-12)11-3-4-11/h5,9-11H,3-4,6-8H2,1-2H3, (H,15,16,18) .科学的研究の応用

Comprehensive Analysis of 2-Cyclopropyl-6-(pyridin-4-yl)pyrimidin-4-ol Applications

Antiproliferative Agents: 2-Cyclopropyl-6-(pyridin-4-yl)pyrimidin-4-ol derivatives have been explored for their potential as antiproliferative agents . These compounds can inhibit the growth of cancer cells by interfering with cell division and proliferation. The compound API-1, which belongs to this class, has shown promise as an antiproliferative agent .

Antimicrobial Activity: Research has indicated that these derivatives exhibit antimicrobial activity . They have been tested against a variety of microbial strains and have shown effectiveness in inhibiting their growth, which could be beneficial in treating infections .

Anti-inflammatory and Analgesic Properties: The anti-inflammatory and analgesic properties of these compounds make them candidates for the development of new pain relief medications. They work by reducing inflammation and alleviating pain, which is crucial for conditions like arthritis .

Hypotensive Effects: These derivatives have been associated with hypotensive effects , meaning they can lower blood pressure. This application is particularly important for the management of hypertension, a major risk factor for cardiovascular diseases .

Antihistaminic Activities: The compounds have shown antihistaminic activities , which could be utilized in the treatment of allergic reactions. By acting as antihistamines, they can mitigate symptoms like itching, swelling, and redness .

Tyrosine Kinase Inhibition: Among the derivatives, some have been identified as tyrosine kinase inhibitors . These are valuable in cancer therapy as they can block the enzymes that signal cancer cells to grow .

Cyclin-dependent Kinase (CDK4) Inhibition: Another significant application is the inhibition of cyclin-dependent kinase (CDK4), which is involved in cell cycle regulation. Inhibitors of CDK4 have potential in the treatment of various cancers .

Synthesis of Heterocyclic Compounds: The synthesis of heterocyclic compounds is a rapidly growing area of organic synthesis. 2-Cyclopropyl-6-(pyridin-4-yl)pyrimidin-4-ol derivatives can be used to construct molecules containing heterocycles, which are linked directly or via a spacer, as well as fused heterocycles. These have further applications in evaluating chemical properties and biological activity .

作用機序

Target of Action

The primary target of 2-Cyclopropyl-6-(pyridin-4-yl)pyrimidin-4-ol, also known as Ceralasertib, is the Serine/threonine-protein kinase ATR . This enzyme plays a crucial role in DNA damage response and cell cycle regulation .

Mode of Action

2-Cyclopropyl-6-(pyridin-4-yl)pyrimidin-4-ol acts as an inhibitor of the Serine/threonine-protein kinase ATR . By inhibiting this enzyme, it interferes with the cell’s ability to respond to DNA damage, leading to cell cycle arrest and potentially cell death .

Biochemical Pathways

Given its target, it is likely to impact pathways related toDNA damage response and cell cycle regulation .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound, its distribution within the body, its metabolism, and its elimination from the body .

Result of Action

The molecular and cellular effects of 2-Cyclopropyl-6-(pyridin-4-yl)pyrimidin-4-ol’s action are likely to include cell cycle arrest and potentially cell death . This is due to its inhibition of the Serine/threonine-protein kinase ATR, which plays a key role in the cell’s response to DNA damage .

Safety and Hazards

特性

IUPAC Name |

2-cyclopropyl-4-pyridin-4-yl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O/c16-11-7-10(8-3-5-13-6-4-8)14-12(15-11)9-1-2-9/h3-7,9H,1-2H2,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXXMVCKPDRDDGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC(=CC(=O)N2)C3=CC=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyclopropyl-6-(pyridin-4-yl)pyrimidin-4-ol | |

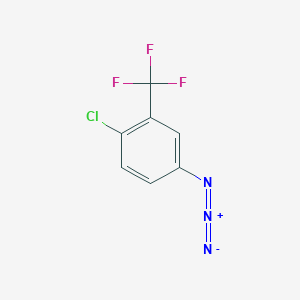

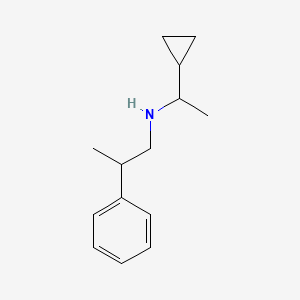

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

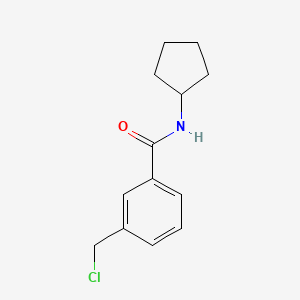

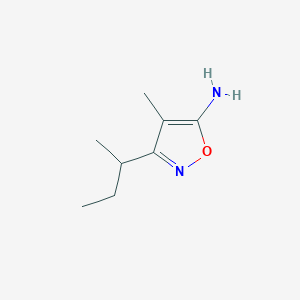

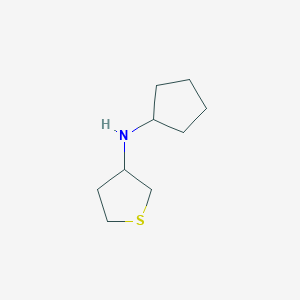

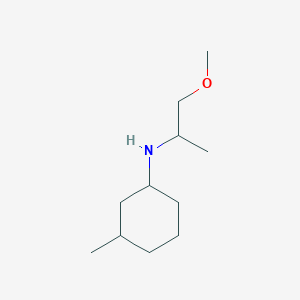

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Chloro-3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1462039.png)

![2-(Chloromethyl)-5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxazole](/img/structure/B1462040.png)

![N-[(2,6-difluorophenyl)methyl]-1-methylpiperidin-4-amine](/img/structure/B1462050.png)

![N-[(3-bromophenyl)methyl]-3-methylcyclohexan-1-amine](/img/structure/B1462060.png)